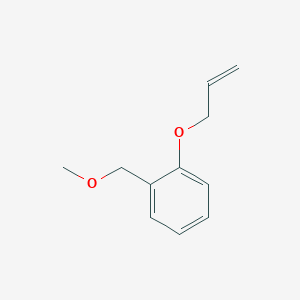

Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-

Description

Properties

IUPAC Name |

1-(methoxymethyl)-2-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-8-13-11-7-5-4-6-10(11)9-12-2/h3-7H,1,8-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFZFBCCQWMQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30763358 | |

| Record name | 1-(Methoxymethyl)-2-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30763358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110731-13-0 | |

| Record name | 1-(Methoxymethyl)-2-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30763358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Guaiacol Allyl Ether: Synthesis, Claisen Rearrangement, and Applications in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and pharmaceutical applications of 1-(allyloxy)-2-methoxybenzene.

Historical Context & Industrial Discovery

Guaiacol allyl ether (chemically known as 1-(allyloxy)-2-methoxybenzene) is a pivotal synthetic intermediate bridging basic phenolic precursors to complex, biologically active allylphenols[1].

Historically, the fragrance and pharmaceutical industries relied on complex and expensive extraction methods to isolate eugenol and vanillin from natural sources. In the mid-20th century, researchers DeSimone and Ramsden achieved a major breakthrough by discovering that guaiacol could be selectively allylated in an alkaline aqueous medium to yield guaiacol allyl ether[2]. This was a completely novel reaction paradigm at the time. It allowed the industry to bypass the notoriously difficult distillation of meta- and para-eugenol isomers by selectively cleaving the synthesized ethers with sodium in boiling heptane, thereby revolutionizing the scalable production of high-purity eugenol[2].

Mechanistic Chemistry & Pathway

The transformation of guaiacol to its functionalized derivatives relies on two distinct, highly predictable chemical mechanisms:

-

Williamson Etherification (O-Alkylation): The synthesis of guaiacol allyl ether is achieved via an

nucleophilic substitution. Guaiacol is deprotonated by a mild base (such as anhydrous potassium carbonate) to form a phenoxide ion, which subsequently attacks the electrophilic carbon of allyl bromide[3]. The deliberate use of a mild base in a polar aprotic solvent (like acetone or DMF) prevents the competitive C-alkylation that stronger bases might induce[1]. -

The Claisen Rearrangement: When subjected to thermal stress (>150°C), guaiacol allyl ether undergoes a concerted[3,3]-sigmatropic rearrangement[4]. The allyl group migrates from the phenolic oxygen to the unsubstituted ortho position of the aromatic ring, yielding o-eugenol (6-allyl-2-methoxyphenol)[3][5]. Because the reaction is an intramolecular pericyclic process, it is highly stereoselective and atom-economical. If the ortho positions are blocked, a subsequent Cope rearrangement can drive the allyl group to the para position, though o-eugenol remains the major product in this specific substrate[6].

Chemical workflow from Guaiacol to o-Eugenol via Guaiacol Allyl Ether.

Experimental Methodologies: Self-Validating Protocols

As a standard in robust chemical engineering, the following protocols are designed as self-validating systems . Each phase includes a chemical checkpoint that physically demonstrates the success of the reaction step, eliminating the need for constant chromatographic monitoring during the bulk process.

Protocol 1: Synthesis of Guaiacol Allyl Ether

Objective: High-yield, selective O-allylation of guaiacol.

-

Reaction Setup: In a 500-mL round-bottomed flask, combine 63 g (0.5 mol) of guaiacol, 66 g (0.55 mol) of allyl bromide, 70 g (0.5 mol) of anhydrous potassium carbonate, and 100 mL of dry acetone[3].

-

Reflux: Heat the mixture on a steam bath under reflux for 8 hours[3].

-

Causality: The extended reflux in acetone provides the exact activation energy required for the sterically hindered phenoxide to attack the allyl bromide, driving the reaction to completion.

-

-

Aqueous Quench & Extraction: Cool the mixture, dilute with 200 mL of deionized water, and extract with two 100-mL portions of diethyl ether[3].

-

Validation Checkpoint (Alkaline Wash): Wash the combined ether extracts with two 100-mL portions of 10% sodium hydroxide[3].

-

Self-Validation: Guaiacol allyl ether lacks a free hydroxyl group and remains in the ether layer. Any unreacted guaiacol is deprotonated by the NaOH and migrates to the aqueous layer. By acidifying this aqueous layer later, you can precipitate and quantify the unreacted starting material to determine exact conversion efficiency.

-

-

Purification: Dry the organic layer over anhydrous

, evaporate the solvent, and distill the residual oil under reduced pressure. The pure ether boils at 110–113°C at 12 mm Hg[3].

Protocol 2: Thermal Claisen Rearrangement to o-Eugenol

Objective: Solvent-free [3,3]-sigmatropic rearrangement.

-

Thermal Initiation: Place 70 g of the distilled guaiacol allyl ether in a 500-mL flask. Cautiously bring the oil to a boil[3].

-

Causality: The Claisen rearrangement of this substrate is highly exothermic. Once the rearrangement initiates (around 200°C), the reaction sustains its own heat. External heating must be minimized immediately upon initiation to prevent violent boiling or polymerization[3].

-

-

Reflux: Allow the self-sustaining reflux to continue for 1 hour, then cool to room temperature[3].

-

Validation Checkpoint (Phase Reversal): Dissolve the cooled oil in 100 mL of ether and extract with three 100-mL portions of 10% NaOH[3].

-

Self-Validation: The successful rearrangement generates o-eugenol, which possesses a newly liberated phenolic -OH group. The product will completely dissolve into the aqueous NaOH layer. Any oil remaining in the ether layer is unreacted guaiacol allyl ether.

-

-

Isolation: Acidify the combined alkaline extracts with concentrated HCl, extract with ether, dry over sodium sulfate, and distill under reduced pressure (120–122°C at 12 mm Hg)[3].

Quantitative Data & Yield Optimization

The table below summarizes the expected quantitative outcomes and condition variations for the synthesis and rearrangement phases based on established literature.

| Reaction Phase | Precursor | Reagents / Catalyst | Temp / Time | Major Product | Typical Yield | Ref |

| O-Alkylation | Guaiacol | Allyl bromide, | 60–80°C / 8 h | Guaiacol Allyl Ether | 80 – 90% | [3] |

| O-Alkylation | Guaiacol | Allyl bromide, | 60°C / 1.5 h | Guaiacol Allyl Ether | > 85% | [1] |

| Rearrangement | Guaiacol Allyl Ether | None (Neat, Thermal) | > 200°C / 1 h | o-Eugenol | 80 – 90% | [3] |

Applications in Modern Drug Discovery

Beyond its historical use in the fragrance industry, guaiacol allyl ether and its rearranged products are highly valued scaffolds in contemporary medicinal chemistry and drug discovery.

-

Antileishmanial Agents: In a 2023 drug discovery initiative, researchers utilized the alkylation of guaiacol to form 1-(allyloxy)-2-methoxybenzene (93% yield), followed by a Claisen rearrangement to o-eugenol. Using copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), they synthesized a library of 1,2,3-triazole analogs. Several of these derivatives exhibited highly potent leishmanicidal effects against Leishmania braziliensis intracellular amastigotes without exhibiting toxicity to host macrophages, presenting a viable alternative treatment for cutaneous leishmaniasis[5].

-

Antitubercular Therapeutics: Derivatives synthesized via the guaiacol allyl ether pathway have been rigorously assessed against Mycobacterium tuberculosis H37RV. Studies utilizing the Microplate Alamar Blue Assay (MABA) demonstrated that specific halogenated and O-alkylated derivatives (such as 4,5-dibromo-2-methoxy-6-propylphenol) possess significant antitubercular activity, making them promising lead compounds for combating drug-resistant TB strains[7].

References

1.[3] Title: o-EUGENOL - Organic Syntheses Procedure. Source: orgsyn.org. URL: 2.[7] Title: Synthesis and First-Time Assessment of o-Eugenol Derivatives against Mycobacterium tuberculosis. Source: researchgate.net. URL: 3.[2] Title: More Perfume Materials from Isoprene. Source: perfumerflavorist.com. URL: 4.[6] Title: Process for the selective allylation of ortho alkoxy phenols. Source: google.com (Patents). URL: 5.[5] Title: Synthesis of eugenol analogs presenting 1,2,3-triazole fragments and evaluation of their antileishmanial activity. Source: scielo.br. URL: 6.[4] Title: 2-Allyl-6-methoxyphenol | 579-60-2. Source: benchchem.com. URL: 7.[1] Title: Synthesis of 2-Allyloxy-1-methoxybenzene. Source: prepchem.com. URL:

Sources

- 1. prepchem.com [prepchem.com]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Allyl-6-methoxyphenol | 579-60-2 | Benchchem [benchchem.com]

- 5. scielo.br [scielo.br]

- 6. US3929904A - Process for the selective allylation of ortho alkoxy phenols - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

1-methoxy-2-(2-propen-1-yloxy)benzene physical constants

1-Methoxy-2-(2-propen-1-yloxy)benzene: Technical Profile & Constants

Executive Summary

1-Methoxy-2-(2-propen-1-yloxy)benzene (CAS 4125-43-3), widely known as Guaiacol Allyl Ether , is a pivotal intermediate in organic synthesis, specifically utilized as a substrate for the Claisen rearrangement to synthesize o-eugenol (2-methoxy-6-allylphenol). This ether is formed via the O-allylation of guaiacol (2-methoxyphenol). Its utility lies in its ability to undergo [3,3]-sigmatropic rearrangement, a reaction characterized by high atom economy and stereospecificity, making it essential for researchers developing vanilloid derivatives, flavorants, and bioactive scaffolds.

Physicochemical Constants Database

The following data aggregates experimentally determined values from standard chemical registries.

| Constant | Value | Condition / Note |

| Molecular Formula | C₁₀H₁₂O₂ | - |

| Molecular Weight | 164.20 g/mol | - |

| CAS Number | 4125-43-3 | - |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 226–228 °C | @ 760 mmHg [1] |

| 110–113 °C | @ 12 mmHg [2] | |

| Density | 1.059 g/cm³ | @ 20 °C [3] |

| Refractive Index ( | 1.498 | @ 20 °C [4] |

| Flash Point | 81 °C (178 °F) | Closed Cup [4] |

| Solubility | Insoluble | Water |

| Soluble | Ethanol, Diethyl Ether, Acetone, Chloroform | |

| Vapor Pressure | ~0.12 mmHg | @ 25 °C (Estimated) |

Molecular Characterization

Structural Identifiers

-

IUPAC Name: 1-methoxy-2-(prop-2-en-1-yloxy)benzene[1]

-

SMILES: COC1=CC=CC=C1OCC=C

Spectral Signature (Expected)

Researchers should validate synthesized material against these characteristic signals:

-

¹H NMR (CDCl₃, 300 MHz):

-

δ 6.85–7.00 (m, 4H): Aromatic protons (Guaiacol ring).

-

δ 6.00–6.15 (m, 1H): Allyl –CH= (methine).

-

δ 5.25–5.45 (m, 2H): Allyl =CH₂ (terminal methylene).

-

δ 4.60 (dt, 2H): Allyl –O–CH₂– (methylene adjacent to oxygen).

-

δ 3.86 (s, 3H): Methoxy –OCH₃.

-

-

IR (Neat):

-

1590 cm⁻¹: Aromatic C=C stretch.

-

1250 cm⁻¹: Aryl alkyl ether C–O–C asymmetric stretch.

-

920–990 cm⁻¹: Terminal alkene =C–H bending (characteristic of allyl group).

-

Note: Absence of broad O–H stretch (~3400 cm⁻¹) confirms complete O-alkylation of the starting phenol.

-

Synthesis Protocol: O-Allylation of Guaiacol

This protocol describes the Williamson ether synthesis adapted for high yield and purity, minimizing C-alkylation side products.

Reagents:

-

Guaiacol (2-methoxyphenol)

-

Allyl Bromide (or Allyl Chloride)

-

Potassium Carbonate (Anhydrous)[3]

-

Acetone (Dry)[3]

Step-by-Step Methodology:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 62.0 g (0.5 mol) of guaiacol and 70.0 g (0.5 mol) of anhydrous potassium carbonate into 100 mL of dry acetone.

-

Addition: While stirring, add 66.0 g (0.55 mol) of allyl bromide dropwise. Caution: Allyl bromide is a lachrymator; perform in a fume hood.

-

Reflux: Heat the mixture to reflux (approx. 56–60 °C) for 8 hours. The reaction is heterogeneous; vigorous stirring is required.

-

Work-up:

-

Cool the mixture and add 200 mL of water to dissolve inorganic salts.

-

Extract the aqueous layer with diethyl ether (2 × 100 mL).

-

Wash the combined organic extracts with 10% NaOH (2 × 100 mL) . Critical Step: This removes unreacted guaiacol, which is soluble in base, ensuring the ether product is phenol-free.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or potassium carbonate.

-

-

Purification: Remove the solvent under reduced pressure. Distill the residual oil under vacuum (110–113 °C at 12 mmHg) to obtain the pure product.

-

Typical Yield: 85–90%.[3]

-

Reactivity & Application: The Claisen Rearrangement

The primary application of 1-methoxy-2-(2-propen-1-yloxy)benzene is its thermal conversion to o-eugenol. This reaction proceeds via a concerted [3,3]-sigmatropic rearrangement.[4]

Mechanism Overview

-

Reactant: The allyl vinyl ether system (embedded in the aryl ring) adopts a chair-like conformation.

-

Transition State: A concerted bond reorganization occurs; the C-O bond breaks while a new C-C bond forms at the ortho position.[4]

-

Intermediate: A non-aromatic cyclohexadienone is formed.

-

Tautomerization: Rapid proton transfer restores aromaticity, yielding the final phenol (o-eugenol).

Mechanistic Pathway Diagram

Caption: The concerted [3,3]-sigmatropic rearrangement pathway of guaiacol allyl ether to o-eugenol.

References

-

The Good Scents Company. (n.d.). Guaiacol allyl ether. Retrieved from [Link]

-

Organic Syntheses. (1944). o-Eugenol. Org. Synth. 1944, 24, 52. DOI: 10.15227/orgsyn.024.0052. Retrieved from [Link]

Sources

In-Depth Technical Guide: Synthesis, Mechanisms, and Applications of Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-

Executive Summary

In the landscape of advanced organic synthesis and drug development, strategically substituted aromatic ethers serve as foundational building blocks for complex molecular architectures. Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- is a highly specialized, ortho-disubstituted benzene derivative. Featuring both a methoxymethyl (MOM-like) benzylic ether and an O-allyl ether, this compound is engineered for orthogonal reactivity. It is primarily utilized as a precursor in thermally induced [3,3]-sigmatropic Claisen rearrangements, allowing researchers to construct sterically hindered, C-allylated phenolic scaffolds critical for downstream cross-metathesis and pharmaceutical derivatization.

This whitepaper provides a comprehensive technical breakdown of its nomenclature, structural properties, synthesis protocols, and mechanistic applications.

Chemical Identity and Molecular Properties

Understanding the exact nomenclature and physical properties of this compound is critical for literature retrieval and analytical validation. The dual-ether functionality dictates its moderate polarity and specific boiling point, which are essential parameters for designing purification workflows[1].

| Property | Value |

| IUPAC Name | 1-(methoxymethyl)-2-(prop-2-en-1-yloxy)benzene |

| CAS Index Name | Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- |

| Common Synonyms | 2-(allyloxy)benzyl methyl ether; Allyl 2-(methoxymethyl)phenyl ether; 1-allyloxy-2-(methoxymethyl)benzene |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Monoisotopic Mass | 178.09938 Da |

| Structural Class | Disubstituted Aromatic Ether |

Strategic Role in Drug Development: Causality & Design

The structural design of Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- is not arbitrary; it is a calculated arrangement designed for specific mechanistic pathways:

-

The Allyloxy Group (The Migrating Motif): The O-allyl ether is primed for a thermally activated Claisen rearrangement. Similar allyl phenyl ethers, such as Benzene, 1-methoxy-2-(2-propen-1-yloxy)-, are for their utility in generating ortho-allyl phenols[2].

-

The Methoxymethyl Group (The Directing/Protecting Motif): The benzylic methoxymethyl group serves a dual purpose. First, it acts as a robust, base-stable functional group that survives the harsh thermal conditions of the rearrangement[3]. Second, its steric bulk at the ortho position (C1) forces the migrating allyl group to shift exclusively to the opposite, unsubstituted ortho position (C6), ensuring complete regioselectivity.

Experimental Workflows and Self-Validating Protocols

The synthesis and subsequent utilization of this compound require strict environmental controls to prevent premature alkene isomerization or ether cleavage.

Methodology 1: Synthesis via Williamson Etherification

Objective: Chemoselective O-allylation of 2-(methoxymethyl)phenol. Causality: Potassium carbonate (K₂CO₃) is selected over stronger bases (like NaH) to prevent the base-catalyzed isomerization of the terminal allyl double bond into an internal propenyl group. Dimethylformamide (DMF) is utilized to effectively solvate the potassium cation, leaving a highly nucleophilic, "naked" phenoxide anion to attack the allyl bromide.

Step-by-Step Protocol:

-

Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 2-(methoxymethyl)phenol (10.0 mmol) in 50 mL of anhydrous DMF.

-

Base Addition: Add anhydrous K₂CO₃ (15.0 mmol) to the solution. Stir at room temperature for 15 minutes to initiate phenoxide formation.

-

Allylation: Dropwise, add allyl bromide (12.0 mmol) via syringe to control the exothermic SN2 displacement.

-

Reaction and Monitoring: Heat the reaction mixture to 60°C.

-

Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the UV-active starting material spot is entirely replaced by a higher

product spot, and the mixture turns from a clear solution to a cloudy suspension (due to KBr precipitation).

-

-

Workup: Quench the reaction with 50 mL of distilled water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to exhaustively remove residual DMF.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure ether.

Methodology 2: Thermal Ortho-Claisen Rearrangement

Objective: Regioselective conversion to 2-allyl-6-(methoxymethyl)phenol. Causality: The [3,3]-sigmatropic rearrangement is a concerted, pericyclic process requiring significant activation energy. Heating the compound in a high-boiling solvent (N,N-dimethylaniline) allows the system to reach 200°C without solvent reflux limitations, facilitating the highly ordered, chair-like transition state.

Step-by-Step Protocol:

-

Preparation: Charge a heavy-walled glass pressure tube with 5.0 mmol of Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-.

-

Solvent Addition: Add 10 mL of N,N-dimethylaniline.

-

Thermal Activation: Seal the tube and heat in an oil bath at 200°C for 12 hours.

-

Monitoring:

-

Self-Validation Checkpoint: Monitor the reaction by reverse-phase HPLC. The product will exhibit a distinct retention time shift due to the newly formed, polar phenolic -OH group.

-

-

Workup: Cool to room temperature. Dilute with diethyl ether (50 mL) and wash with 1M HCl (3 x 30 mL). The acidic wash protonates the N,N-dimethylaniline, driving it into the aqueous layer and leaving the product in the organic phase.

-

Isolation: Dry the organic layer, concentrate, and purify to obtain the target C-allyl phenol.

Analytical and Spectroscopic Expectations

To ensure scientific integrity, the synthesized intermediate must be rigorously characterized. Analytical resolution of these substituted benzenes is typically achieved using reverse-phase HPLC with MS-compatible mobile phases (e.g., Acetonitrile/Water/Formic Acid)[4]. Regulatory and tracking data for related allyl ethers provide baseline safety and handling profiles[5].

| Analytical Method | Target Signal / Parameter | Diagnostic Value |

| ¹H NMR (CDCl₃) | ~4.60 ppm (doublet, 2H) | Confirms presence of the O-allyl CH₂ group. |

| ¹H NMR (CDCl₃) | ~4.55 ppm (singlet, 2H) | Confirms the benzylic CH₂ of the methoxymethyl group. |

| IR Spectroscopy | Absence of 3200–3500 cm⁻¹ band | Validates complete etherification of the starting phenol. |

| HPLC (Reverse-Phase) | Retention Time Shift (vs. Phenol) | Increased lipophilicity confirms O-alkylation. |

Mechanistic Visualization

The following diagram maps the logical progression from the starting phenol, through the Williamson ether synthesis, and into the thermal Claisen rearrangement.

Synthetic workflow and Claisen rearrangement of Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-.

References

-

Title: Benzene, 1-methoxy-2-(2-propen-1-yloxy)- Substance Details Source: US EPA (SRS) URL: [Link]

-

Title: Separation of Benzene, 1-methoxy-2-(2-propenyloxy)- Source: SIELC Technologies URL: [Link]

-

Title: Benzene, 1-methoxy-2-(2-propen-1-yloxy)- | CID 77777 Source: PubChem URL: [Link]

-

Title: Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst Source: ResearchGate URL: [Link]

Sources

- 1. Buy 1-Methoxy-2-(methoxymethyl)benzene | 21998-86-7 [smolecule.com]

- 2. Benzene, 1-methoxy-2-(2-propen-1-yloxy)- | C10H12O2 | CID 77777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzene, 1-methoxy-2-(2-propenyloxy)- | SIELC Technologies [sielc.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

A Comprehensive Technical Guide to o-(Allyloxy)anisole: Synthesis, Properties, and Applications in Organic Chemistry

Introduction: o-(Allyloxy)anisole, also known as 1-allyloxy-2-methoxybenzene, is a valuable aromatic ether that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring both an allyl ether and a methoxy group on a benzene ring, provides a scaffold for the construction of more complex molecules. This guide offers an in-depth technical overview of its physicochemical properties, a detailed synthesis protocol, spectroscopic characterization methods, key chemical transformations, and applications relevant to researchers, scientists, and professionals in drug development.

Section 1: Physicochemical Properties of o-(Allyloxy)anisole

The fundamental molecular and physical characteristics of o-(Allyloxy)anisole are summarized below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [2][3] |

| Molecular Weight | 164.20 g/mol | [2][3] |

| IUPAC Name | 1-methoxy-2-(prop-2-en-1-yloxy)benzene | [1] |

| CAS Number | 4125-43-3 | [1][3] |

| Synonyms | Guaiacol allyl ether, 2-Allyloxyanisole | [1][3] |

| Appearance | Colorless to pale yellow liquid |

Section 2: Synthesis of o-(Allyloxy)anisole

The most common and efficient method for synthesizing o-(Allyloxy)anisole is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide.[4]

Causality Behind Experimental Choices:

-

Reactants: Guaiacol (2-methoxyphenol) is used as the phenolic starting material. Allyl bromide is a reactive alkylating agent, ideal for this synthesis.

-

Base: Potassium carbonate (K₂CO₃) is a mild and effective base for deprotonating the phenol to form the more nucleophilic phenoxide ion.

-

Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction mechanism.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting phenol.

Experimental Protocol: Williamson Ether Synthesis

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add guaiacol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add allyl bromide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.[5]

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude product by flash column chromatography or vacuum distillation to yield pure o-(Allyloxy)anisole.

Caption: Workflow for the synthesis of o-(Allyloxy)anisole.

Section 3: Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized o-(Allyloxy)anisole.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. Expected signals include those for the aromatic protons, the methoxy group protons, and the protons of the allyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. For o-(Allyloxy)anisole, characteristic C-O stretching bands for the ether linkages are expected around 1040 cm⁻¹ and 1250 cm⁻¹.[6] Aromatic C-H stretching vibrations are typically observed around 3003-2955 cm⁻¹.[7]

Section 4: Key Reactions and Mechanistic Insights

A significant and synthetically useful reaction of o-(Allyloxy)anisole is the Claisen rearrangement, a[8][8]-sigmatropic rearrangement that leads to the formation of C-C bonds.[4][9]

Mechanism of the Aromatic Claisen Rearrangement:

The Claisen rearrangement of aryl allyl ethers is a thermal process that proceeds through a concerted, pericyclic mechanism involving a six-membered ring transition state.[10][11] This reaction typically requires heating to temperatures around 180-200°C.[5] The initial rearrangement forms a dienone intermediate, which then undergoes tautomerization to restore the aromaticity of the ring, yielding an ortho-allyl phenol.[10]

Caption: Mechanism of the Claisen rearrangement.

This rearrangement is a powerful tool in organic synthesis for introducing allyl groups onto an aromatic ring, which can then be further functionalized.

Section 5: Applications in Research and Development

o-(Allyloxy)anisole and its rearrangement product, o-eugenol, are valuable precursors in various fields:

-

Pharmaceutical Synthesis: The resulting ortho-allyl phenols are key intermediates in the synthesis of various pharmaceutical compounds.[8][12] For example, they can be precursors for compounds with potential applications in treating androgenic disorders.[13]

-

Fragrance and Flavor Industry: As precursors to other aromatic compounds, they are utilized in the synthesis of fragrances and flavorings.[12]

-

Polymer Chemistry: The allyl group provides a reactive site for polymerization and cross-linking, making these compounds useful in the production of specialty polymers and resins.[12]

Section 6: Safety and Handling

o-(Allyloxy)anisole should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[14] It is a flammable liquid and vapor.[15][16] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[17] In case of skin contact, wash with soap and plenty of water.[16] If inhaled, move the person to fresh air.[16] Consult the Safety Data Sheet (SDS) for complete safety and handling information.[14][15][16][17]

Section 7: Conclusion

o-(Allyloxy)anisole is a synthetically important molecule with a well-established synthetic route and diverse applications. Its ability to undergo the Claisen rearrangement makes it a key building block for the synthesis of functionalized aromatic compounds. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective use in research and development.

Section 8: References

-

Global Substance Registration System. O-(ALLYLOXY)ANISOLE. [Link]

-

Grokipedia. Allyl phenyl ether. [Link]

-

Wikipedia. Claisen rearrangement. [Link]

-

Scholarly Publications Leiden University. Catalytic allylation of phenols : chloride-free route towards epoxy resins. [Link]

-

National Center for Biotechnology Information. Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A. [Link]

-

MPG.PuRe. SUPPORTING INFORMATION. [Link]

-

Scientific Research Publishing. Claisen and Intermolecular Rearrangement of Cinnamyloxynaphthalenes. [Link]

-

ResearchGate. Selective O-Deallylation of o -Allyloxyanisoles | Request PDF. [Link]

-

Organic Chemistry Portal. Claisen Rearrangement. [Link]

-

Mycocentral. Anisole - Mycotoxin Database. [Link]

-

Google Patents. Allylation of phenol.

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

National Center for Biotechnology Information. Benzene, 1-methoxy-2-(2-propen-1-yloxy)-. [Link]

-

Pearson. The IR spectrum for anisole contains two C―O stretching bands in ... [Link]

-

Bartleby.com. IR Spectrum Of Anisole. [Link]

-

Colby College. Anisole. [Link]

-

ResearchGate. FT-IR spectra of control and treated anisole. | Download Scientific Diagram. [Link]

-

Google Patents. Process for the selective allylation of ortho alkoxy phenols.

-

Organic Syntheses. Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process. [Link]

Sources

- 1. Benzene, 1-methoxy-2-(2-propen-1-yloxy)- | C10H12O2 | CID 77777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 4125-43-3 CAS MSDS (1-ALLYLOXY-2-METHOXY-BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. 4-Allyloxyanisole | High-Purity Reagent for Research [benchchem.com]

- 6. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Claisen Rearrangement [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. gustavus.edu [gustavus.edu]

- 17. fishersci.com [fishersci.com]

solubility of 1-methoxy-2-(2-propen-1-yloxy)benzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Methoxy-2-(2-propen-1-yloxy)benzene in Organic Solvents

Introduction

1-Methoxy-2-(2-propen-1-yloxy)benzene, also known by synonyms such as Guaiacol allyl ether and o-(Allyloxy)anisole, is an organic compound with the molecular formula C₁₀H₁₂O₂.[1][2] Its structure, featuring a benzene ring substituted with both a methoxy and an allyl ether group, makes it a subject of interest in synthetic organic chemistry. Understanding the solubility of this compound is paramount for its application in reaction chemistry, purification processes, and formulation development, where the choice of solvent directly dictates reaction kinetics, yield, and product purity.

This guide provides a comprehensive overview of the solubility characteristics of 1-methoxy-2-(2-propen-1-yloxy)benzene. We will delve into the theoretical principles governing its dissolution, present its qualitative solubility profile in a range of common organic solvents, and provide a detailed experimental protocol for quantitative solubility determination.

Molecular Profile and Its Influence on Solubility

The solubility behavior of a compound is fundamentally dictated by its molecular structure. The structure of 1-methoxy-2-(2-propen-1-yloxy)benzene contains several key features that influence its interaction with various solvents:

-

Aromatic Benzene Ring: This large, nonpolar hydrocarbon portion of the molecule is hydrophobic and favors interactions with nonpolar solvents through van der Waals forces.

-

Ether Linkages (Methoxy and Allyloxy): The oxygen atoms in the two ether groups introduce polarity to the molecule due to the electronegativity of oxygen. These ether groups can act as hydrogen bond acceptors, allowing for interactions with protic solvents.

-

Overall Polarity: The molecule possesses a balance of nonpolar and polar characteristics. While the ether groups impart some polarity, the dominant feature is the large, nonpolar aromatic ring and allyl group. This positions the compound as being of low to moderate polarity.

This structural combination leads to the general principle that 1-methoxy-2-(2-propen-1-yloxy)benzene will be more soluble in solvents of similar polarity.[3][4]

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle for predicting solubility.[3][5] This means that substances with similar intermolecular forces will readily dissolve in one another. The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[4]

-

Polar Solvents (e.g., Ethanol, Methanol, DMSO): These solvents have significant dipole moments and can engage in strong dipole-dipole interactions and, in the case of protic solvents like alcohols, hydrogen bonding.[5] Polar solutes dissolve well in polar solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are characterized by low dielectric constants and interact primarily through weaker London dispersion forces. They are effective at dissolving nonpolar solutes.[5]

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipoles but lack acidic protons, meaning they cannot act as hydrogen bond donors.[5]

Based on its molecular structure, 1-methoxy-2-(2-propen-1-yloxy)benzene is expected to be readily soluble in a wide range of common organic solvents but have limited solubility in highly polar solvents like water.

Qualitative Solubility Profile

While precise quantitative data is not widely published, a qualitative solubility profile can be constructed based on the compound's chemical properties and established chemical principles.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane | Soluble | The nonpolar hydrocarbon chain of the solvent interacts favorably with the aromatic ring and allyl group of the solute via van der Waals forces. |

| Nonpolar Aromatic | Toluene, Benzene | Miscible | The aromatic rings of the solvent and solute share a strong affinity, leading to high solubility based on the "like dissolves like" principle.[6] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Miscible | These solvents have moderate polarity that aligns well with the overall polarity of the solute. The dipole-dipole interactions are sufficient for miscibility. |

| Polar Protic | Ethanol, Methanol | Miscible | These solvents are polar and can act as hydrogen bond donors to the ether oxygens of the solute. They are known to be good solvents for this compound.[7] |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | While highly polar, these solvents are excellent general organic solvents and are expected to readily dissolve the compound.[8] |

| Highly Polar Protic | Water | Insoluble/Sparingly Soluble | The large nonpolar aromatic and allyl groups dominate the structure, making the molecule largely hydrophobic and preventing significant dissolution in water.[7] |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility values, the equilibrium shake-flask method is a robust and widely accepted technique.[5] This protocol ensures that a saturated solution is formed and accurately measured.

Causality Behind Experimental Choices:

-

Excess Solute: Adding an excess of the solute ensures that the solution reaches its saturation point, a state of thermodynamic equilibrium between the dissolved and undissolved substance.[5][6][9]

-

Constant Temperature: Solubility is temperature-dependent.[6][9] Maintaining a constant temperature is critical for obtaining reproducible and accurate data.

-

Prolonged Agitation (24-72 hours): This extended period of mixing is necessary to ensure that the system reaches true equilibrium.[5] Shorter times may result in an undersaturated solution and an inaccurate solubility measurement.

-

Phase Separation: Centrifugation and filtration are used to completely separate the undissolved solute from the saturated solution without disturbing the equilibrium.[5] The use of a chemically inert filter (e.g., PTFE) prevents the filter from absorbing the solute, which would skew the results.[5]

-

Analytical Quantification: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for determining the concentration of the solute in the filtrate.[5] A calibration curve with standards of known concentration is essential for accurate quantification.[5]

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-methoxy-2-(2-propen-1-yloxy)benzene to a known volume of the selected organic solvent in a sealed glass vial.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a magnetic stir plate.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 to 72 hours to ensure equilibrium is reached.[5]

-

-

Phase Separation:

-

Allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved material to settle.

-

To ensure complete separation, centrifuge the vial at a high speed.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filter the sample through a chemically inert 0.45 µm syringe filter (e.g., PTFE) into a clean vial.[5]

-

-

Quantification:

-

Prepare a series of standard solutions of 1-methoxy-2-(2-propen-1-yloxy)benzene in the chosen solvent at known concentrations.

-

Generate a calibration curve by analyzing these standards using a validated HPLC method.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC to determine its concentration.

-

-

Data Reporting:

-

Calculate the concentration of the original saturated solution, accounting for any dilution.

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[5]

-

Visualizations

Experimental Workflow

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Logical Framework for Solubility Prediction

Caption: Logical relationship between solute/solvent properties and solubility.

Conclusion

1-Methoxy-2-(2-propen-1-yloxy)benzene is a compound of low to moderate polarity, rendering it highly soluble to miscible in a wide array of common organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons. Its solubility is limited in highly polar protic solvents such as water. The guiding principle of "like dissolves like" provides a reliable framework for predicting its behavior. For applications demanding precise solubility data, the shake-flask method detailed herein offers a scientifically rigorous and validated protocol. This comprehensive understanding of solubility is essential for the effective use of this compound in research and development.

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Unknown.

- Unknown. (2023). Solubility of Organic Compounds.

- CymitQuimica. CAS 24743-14-4: 1-Methoxy-3-(2-propen-1-yl)benzene.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- Yeast Metabolome Database. 4-Allyl-2-methoxyphenol (YMDB01613).

- PubChem. 1-Methoxy-2-(2-methoxypropan-2-yl)benzene | C11H16O2.

- PubChem. Benzene, 1-methoxy-2-(2-propen-1-yloxy)- | C10H12O2.

- US EPA. Benzene, 1-methoxy-2-(2-propen-1-yloxy)- - Substance Details - SRS.

- Chemistry Steps. (2021). Solubility of Organic Compounds.

- Cheméo. Chemical Properties of Benzene, 1-methoxy-2-nitro- (CAS 91-23-6).

- Wikipedia. Solubility.

- FooDB. (2010). Showing Compound Eugenol (FDB012171).

- Unknown. Eugenol.

- International Journal of Pharmaceutical and Chemical Analysis. Solubility: An overview.

- ChemicalBook. Allyl ether CAS#: 557-40-4.

- National Institutes of Health (NIH). Physics-Based Solubility Prediction for Organic Molecules - PMC.

- PubChem. Eugenol | C10H12O2.

- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 1-(2-Methoxypropoxy)-2-propanol in Organic Solvents.

- NIST. Benzene, (2-methoxy-2-propenyl)-.

- Sigma-Aldrich. 1-Methoxy-2-(2-propen-1-yloxy)benzene.

- ResearchG

- PubMed. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss)

- Sigma-Aldrich. Solvent Miscibility Table.

- Alfa Chemistry. Solvent Miscibility Table.

- Unknown. Green Solvent Selection Tool.

Sources

- 1. Benzene, 1-methoxy-2-(2-propen-1-yloxy)- | C10H12O2 | CID 77777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. chem.ws [chem.ws]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solubility - Wikipedia [en.wikipedia.org]

- 7. CAS 24743-14-4: 1-Methoxy-3-(2-propen-1-yl)benzene [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies on the Electronic Structure of o-(Allyloxy)anisole

Executive Summary

This technical guide outlines the comprehensive theoretical framework for analyzing the electronic structure, conformational landscape, and reactivity of o-(Allyloxy)anisole (1-(allyloxy)-2-methoxybenzene). As a pivotal intermediate in the synthesis of functionalized phenols via the Claisen rearrangement, understanding its electronic properties is critical for drug development and polymer chemistry. This document details the ab initio and Density Functional Theory (DFT) protocols required to accurately predict its behavior, validated against experimental spectroscopic data.

Introduction & Chemical Context

o-(Allyloxy)anisole (CAS: 4125-43-3) presents a unique theoretical challenge due to the interplay between the electron-donating methoxy group and the allyloxy moiety. The proximity of these groups (ortho-substitution) induces steric strain and electronic perturbations that significantly influence the molecule's ground-state geometry and its propensity for [3,3]-sigmatropic rearrangement.

Structural Significance

-

Electronic Effects: The methoxy group (

) at the C2 position acts as a -

Reactivity: The primary interest lies in the Claisen Rearrangement , where the allyl group migrates to the vacant ortho-position (C6), restoring aromaticity via tautomerization to yield substituted guaiacols.

Computational Methodology (Standard Operating Procedure)

To achieve high-fidelity electronic structure predictions, the following computational workflow is prescribed. This protocol balances computational cost with chemical accuracy.

Level of Theory

-

Optimization & Frequencies: DFT using the B3LYP hybrid functional is the industry standard for organic ethers.

-

Basis Set: 6-311++G(d,p) is recommended. The diffuse functions (++) are critical for capturing the lone pair interactions on the oxygen atoms, while polarization functions (d,p) account for the flexibility of the allyl tail.

-

Dispersion Correction: For accurate conformational ordering, GD3BJ (Grimme’s D3 with Becke-Johnson damping) should be included to model weak intramolecular

or CH

Solvation Models

While gas-phase calculations provide intrinsic properties, the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) using solvents like o-dichlorobenzene or ethanol is necessary to mimic realistic reaction conditions.

Workflow Visualization

The following diagram illustrates the logical flow of the theoretical study:

Caption: Step-by-step computational workflow for characterizing o-(Allyloxy)anisole, from conformational analysis to reactivity prediction.

Geometric Optimization & Conformational Analysis

The flexibility of the allyl ether linkage (

Key Conformers

-

Syn-Conformer: The allyl group is oriented towards the ortho-methoxy group. This is often destabilized by steric repulsion between the oxygen lone pairs.

-

Anti-Conformer: The allyl group is oriented away from the methoxy group. Typically the global minimum.

Critical Geometric Parameters (Predicted):

| Parameter | Description | Typical Value (Anti) | Significance |

|---|

|

Electronic Properties & Reactivity Indices

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) dictate the molecule's chemical hardness and reactivity.

-

HOMO: Predominantly localized on the benzene ring and the ether oxygens. High energy indicates susceptibility to electrophilic attack.

-

LUMO: Delocalized over the aromatic system and the allyl

system.

Chemical Hardness (

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes charge distribution.

-

Red Regions (Negative Potential): Concentrated around the two oxygen atoms. These are the sites for hydrogen bonding or electrophilic attack.

-

Blue Regions (Positive Potential): Localized on the allyl protons and the aromatic ring protons.

The Claisen Rearrangement Mechanism

The defining feature of o-(Allyloxy)anisole is its rearrangement to 6-allyl-guaiacol (2-allyl-6-methoxyphenol).

Pathway Analysis

The reaction proceeds via a concerted, suprafacial [3,3]-sigmatropic shift.

-

Reactant: o-(Allyloxy)anisole.

-

Transition State (TS): A highly ordered, chair-like geometry where the C-O bond breaks synchronously with the formation of a new C-C bond at the ortho position.

-

Intermediate: A cyclohexadienone derivative (non-aromatic).

-

Product: Rapid tautomerization restores aromaticity to form the phenol.

Transition State Diagram

Caption: Mechanistic pathway of the Claisen rearrangement for o-(Allyloxy)anisole.

Thermodynamic Parameters:

-

Activation Energy (

): Typically calculated around 20-25 kcal/mol at the B3LYP/6-311++G(d,p) level. -

Imaginary Frequency: The TS must exhibit exactly one imaginary frequency (approx.

), corresponding to the stretching of the breaking C-O bond and forming C-C bond.

Spectroscopic Validation

Theoretical data must be benchmarked against experimental spectra to ensure validity.

Vibrational Spectroscopy (IR)

-

C-H Stretching (Aromatic):

. -

C=C Stretching (Allyl): A characteristic peak around

. -

C-O-C Stretching: Strong bands in the

region (asymmetric) and -

Note: Calculated frequencies are harmonic and typically overestimate experimental values. A scaling factor of 0.961 (for B3LYP/6-311G**) should be applied.

NMR Shift Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method allows for the prediction of isotropic shielding tensors.

-

Allyl Protons: The terminal

protons show distinct shifts ( -

Methoxy Protons: A strong singlet at

ppm. -

Validation: Compare GIAO calculated values (referenced to TMS) with experimental

data.

References

-

Vertex AI Search. (2023). Regioselectivity of the Claisen rearrangement in meta-allyloxy aryl ketones: an experimental and computational study. National Institutes of Health. Link

-

ChemicalBook. (2023). 1-ALLYLOXY-2-METHOXY-BENZENE | 4125-43-3 Information. ChemicalBook. Link

-

Vertex AI Search. (2023). Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes. Royal Society of Chemistry. Link

-

GuideChem. (2023). 1-allyloxy-2-methoxy-benzene 4125-43-3 Properties and Spectra. GuideChem. Link

-

Vertex AI Search. (2023). Molecular Electrostatic Potential and Noncovalent Interactions. National Institutes of Health (PMC). Link

Methodological & Application

Application Note: Synthesis of o-Eugenol from Guaiacol Allyl Ether via Claisen Rearrangement

Executive Summary

The synthesis of o-eugenol (2-allyl-6-methoxyphenol) serves as a fundamental transformation in organic synthesis, yielding a highly valuable building block for flavor, fragrance, and pharmaceutical development[1]. This application note details a robust, two-phase protocol: the initial Williamson etherification of guaiacol to produce guaiacol allyl ether, followed by a thermally induced [3,3]-sigmatropic Claisen rearrangement[2][3]. By leveraging specific acid-base extraction techniques, this protocol establishes a self-validating workflow that ensures high isomeric purity and excellent yields (80–90%).

Mechanistic Principles & Causality

Understanding the underlying physical chemistry is critical for troubleshooting and scaling this reaction.

-

Williamson Ether Synthesis: The protocol utilizes potassium carbonate (

) as a mild base. With a -

The Claisen Rearrangement: Heating the isolated guaiacol allyl ether initiates a concerted, pericyclic [3,3]-sigmatropic rearrangement[3]. The reaction proceeds through a highly ordered, chair-like transition state, directing the allyl group exclusively to the ortho position. The immediate product is a non-aromatic dienone (6-allyl-2-methoxycyclohexa-2,4-dien-1-one). This intermediate rapidly undergoes tautomerization (enolization) to restore the aromaticity of the phenolic ring, providing the thermodynamic driving force that renders the rearrangement irreversible[4].

Mechanistic pathway of the [3,3]-sigmatropic Claisen rearrangement to o-eugenol.

Experimental Design & Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |

| Guaiacol | 124.14 | 1.0 | 63 g (0.5 mol) | Starting Material |

| Allyl Bromide | 120.98 | 1.1 | 66 g (0.55 mol) | Alkylating Agent |

| 138.21 | 1.0 | 70 g (0.5 mol) | Mild Base | |

| Acetone (dry) | 58.08 | Solvent | 100 mL | Reaction Solvent |

| 10% NaOH (aq) | 40.00 | Excess | ~400 mL total | Selective Extraction |

| HCl (conc.) | 36.46 | Excess | 100 mL | Acidification |

| Diethyl Ether | 74.12 | Solvent | As needed | Extraction Solvent |

| 142.04 | Desiccant | 50 g | Drying Agent |

Step-by-Step Protocol

Phase 1: Synthesis of Guaiacol Allyl Ether

-

Reaction Setup: In a 500-mL round-bottomed flask, combine 63 g of guaiacol, 66 g of allyl bromide, and 70 g of anhydrous

in 100 mL of dry acetone[2]. Causality: The slight 1.1 eq excess of allyl bromide ensures complete consumption of the guaiacol. Anhydrous conditions prevent the competitive hydrolysis of the allyl bromide into allyl alcohol. -

Reflux: Heat the mixture at reflux on a steam bath or heating mantle for 8 hours under continuous stirring.

-

Initial Workup: Cool the mixture and dilute with 200 mL of deionized water to dissolve the inorganic salts (

byproduct and unreacted -

Alkaline Wash (Self-Validation Step): Wash the combined ether extracts with two 100-mL portions of 10% NaOH[2]. Causality: This is a critical purification step. Any unreacted guaiacol (

~9.9) is deprotonated and pulled into the aqueous phase as a water-soluble sodium phenoxide salt. The synthesized guaiacol allyl ether remains neutral and stays in the organic phase. -

Drying and Concentration: Dry the organic phase over 50 g of anhydrous

(or -

Intermediate Purification: Distill the residual oil under vacuum. Collect the fraction boiling at 110–113 °C at 12 mmHg. (Expected Yield: 66–75 g; 80–90%)[2].

Phase 2: Claisen Rearrangement to o-Eugenol

-

Thermal Rearrangement: Transfer 70 g of the distilled guaiacol allyl ether to a 500-mL round-bottomed flask. Cautiously heat the oil to its boiling point (approx. 250 °C) and reflux for 1 hour[2]. Causality: The rearrangement is highly exothermic. Once the reaction initiates, it may sustain its own heat. External heating must be carefully modulated to prevent violent boiling[2].

-

Cooling and Solubilization: Allow the flask to cool to room temperature. Dissolve the resulting dark, viscous oil in 100 mL of diethyl ether.

-

Selective Extraction (Self-Validation Step): Extract the ethereal solution with three 100-mL portions of 10% NaOH[2]. Causality: The rearrangement generates o-eugenol, which contains a newly formed phenolic hydroxyl group. The NaOH deprotonates the o-eugenol, pulling it into the aqueous phase. Any unreacted guaiacol allyl ether or non-phenolic byproducts remain trapped in the ether layer[1].

-

Acidification: Combine the alkaline aqueous extracts and carefully acidify with a mixture of 100 mL concentrated HCl diluted in 100 mL of water[2]. Causality: Acidification reprotonates the phenoxide, causing the o-eugenol to separate from the aqueous phase as an insoluble oil.

-

Final Extraction and Drying: Extract the acidified aqueous mixture with three 100-mL portions of diethyl ether. Dry the combined organic layers over 50 g of anhydrous

. -

Final Purification: Evaporate the solvent and distill the residual oil under reduced pressure. Collect the o-eugenol fraction boiling at 120–122 °C at 12 mmHg. (Expected Yield: 56–63 g; 80–90%)[2].

Experimental workflow for the synthesis and purification of o-eugenol.

Analytical Characterization

| Parameter | Guaiacol Allyl Ether (Intermediate) | o-Eugenol (Final Product) |

| Boiling Point (12 mmHg) | 110–113 °C[2] | 120–122 °C[2] |

| Appearance | Clear to pale yellow oil | Clear to pale yellow oil |

| Solubility in 10% NaOH | Insoluble (Remains in organic layer) | Soluble (Forms sodium phenoxide) |

| TLC | ~0.7 (UV active, no | ~0.4 (UV active, stains strongly w/ |

Troubleshooting & Safety

-

Exotherm Control: The Claisen rearrangement of allyl phenyl ethers is notoriously vigorous. Ensure the reflux condenser is fully functional and a secondary cooling bath (ice/water) is on standby. If the reaction begins to run away, remove the heat source immediately[2]. Alternatively,

-dimethylaniline can be utilized as a high-boiling solvent to moderate the exotherm[2]. -

Isomeric Purity: Direct C-allylation of guaiacol using Lewis acids typically yields a difficult-to-separate mixture of ortho and para isomers[1]. The primary advantage of utilizing the Claisen rearrangement is its strict geometric requirement, which dictates high regioselectivity for the ortho position, yielding primarily o-eugenol[3].

-

Emulsions During Workup: If stubborn emulsions form during the NaOH extraction steps, adding a small volume of saturated brine (

) or filtering the biphasic mixture through a pad of Celite will rapidly break the emulsion.

References

1.[2] "o-EUGENOL - Organic Syntheses Procedure", Organic Syntheses, Coll. Vol. 3, p. 418 (1955). 2 2.[3] "2-Allyl-6-methoxyphenol | 579-60-2", Benchchem. 3 3.[1] "US3929904A - Process for the selective allylation of ortho alkoxy phenols", Google Patents. 1 4.[4] "Claisen Rearrangement In Catechols", Erowid / Ind. J. Chem. 2, 323 (1964). 4

Sources

- 1. US3929904A - Process for the selective allylation of ortho alkoxy phenols - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Allyl-6-methoxyphenol | 579-60-2 | Benchchem [benchchem.com]

- 4. Claisen Rearrangement In Catechols - Synthesis of 4-Allylcatechol - [www.rhodium.ws] [erowid.org]

Application of o-(Allyloxy)anisole in the synthesis of bioactive molecules

Application Note: Strategic Utilization of o-(Allyloxy)anisole in Bioactive Scaffold Synthesis

Executive Summary

o-(Allyloxy)anisole (1-(allyloxy)-2-methoxybenzene) is a pivotal ether precursor in organic synthesis, primarily valued for its ability to undergo the Claisen Rearrangement . This transformation provides a reliable entry point into 7-methoxybenzofuran and substituted dihydrobenzofuran scaffolds—structures ubiquitous in natural products (e.g., neolignans) and pharmaceutical candidates (e.g., tyrosinase inhibitors).

This guide details the mechanistic underpinnings and practical protocols for leveraging o-(allyloxy)anisole to synthesize high-value bioactive cores. We focus on two primary workflows: Iodocyclization for benzofuran construction and Ring-Closing Metathesis (RCM) for macrocyclic/chromene derivatives.

The Mechanistic Anchor: Claisen Rearrangement

The utility of o-(allyloxy)anisole rests on the [3,3]-sigmatropic rearrangement. Unlike simple allyl phenyl ethers, the presence of the ortho-methoxy group dictates regioselectivity.

Regioselectivity and Mechanism

Upon thermal activation (approx. 200°C) or Lewis acid catalysis, the allyl group migrates. Since the C2 position is blocked by the methoxy group, the migration occurs exclusively to the C6 position (the other ortho site), yielding 2-allyl-6-methoxyphenol .

Key Mechanistic Features:

-

Concertedness: The bond breaking and forming occur simultaneously via a chair-like transition state.[1]

-

Regiocontrol: The ortho-blocking effect of the methoxy group forces the allyl chain to the C6 position, preventing mixture formation common in unsubstituted systems.

-

Aromatization: The initial product is a cyclohexadienone, which rapidly tautomerizes to the phenol to restore aromaticity.

Figure 1: Mechanistic pathway of the Claisen rearrangement for o-(allyloxy)anisole, highlighting the regioselective migration to the C6 position.

Application A: Synthesis of 7-Methoxybenzofurans via Iodocyclization

The most direct application of the rearranged product (2-allyl-6-methoxyphenol) is the synthesis of 7-methoxybenzofurans. These scaffolds are critical in drug discovery, particularly for anti-inflammatory and anticancer agents.

The "Iodocyclization" Strategy

Direct oxidative cyclization using palladium (Wacker-type) is possible but expensive. The Iodocyclization protocol is preferred for its operational simplicity, lower cost, and the introduction of an iodine handle for further functionalization (e.g., Suzuki coupling).

Reaction Sequence:

-

Protection (Optional): Acetylation of the phenol if controlling side reactions is necessary.

-

Iodocyclization: Treatment with

and base ( -

Elimination/Aromatization: Treatment with base (DBU or ethanolic KOH) yields the benzofuran.

Detailed Protocol: Iodocyclization to Benzofuran

Reagents:

-

Substrate: 2-Allyl-6-methoxyphenol (synthesized via Claisen).

-

Iodine (

).[2] -

Sodium Bicarbonate (

).[2][3] -

Solvent: Acetonitrile (

) or Dichloromethane (

Step-by-Step Methodology:

-

Preparation: Dissolve 2-allyl-6-methoxyphenol (1.0 equiv) in anhydrous

(0.1 M concentration). -

Base Addition: Add

(3.0 equiv) to the stirring solution at room temperature. -

Iodination: Cool the mixture to 0°C. Slowly add

(2.0 equiv) portion-wise over 15 minutes to prevent exotherms. -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (disappearance of the allyl phenol).

-

Checkpoint: The product at this stage is the 2-(iodomethyl)-7-methoxy-2,3-dihydrobenzofuran .

-

-

Workup: Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine (solution turns from purple/brown to colorless). Extract with ethyl acetate ( -

Aromatization (The Benzofuran Step): Dissolve the crude dihydrobenzofuran in ethanol. Add KOH (2.0 equiv) and reflux for 2 hours.

-

Purification: Concentrate and purify via silica gel column chromatography (Hexanes/EtOAc gradient).

Data Summary: Typical Yields

| Step | Product | Typical Yield | Key Observation |

| 1 | Claisen Rearrangement | 85–95% | Neat heating (200°C) is most robust. |

| 2 | Iodocyclization | 80–90% | Formation of 5-exo-trig product favored. |

| 3 | Aromatization | 75–85% | Requires strong base to eliminate HI. |

Application B: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

For constructing larger rings or chromene derivatives, o-(allyloxy)anisole derivatives serve as excellent substrates for Ruthenium-catalyzed RCM.

Strategic Design

By alkylating the phenol (post-Claisen rearrangement) with a second alkene tether (e.g., homoallyl bromide), one creates a diene system. RCM using Grubbs II catalyst then closes the ring to form a chromene or a macrocycle, depending on the tether length.

Protocol: RCM of Diallyl Ether Derivative

Reagents:

-

Substrate: 1-allyloxy-2-(but-3-en-1-yloxy)-3-methoxybenzene (derived from alkylating the Claisen product).

-

Catalyst: Grubbs 2nd Generation Catalyst.[4]

-

Solvent: Anhydrous Dichloromethane (DCM) (Degassed).

Methodology:

-

Degassing: It is critical to deoxygenate the DCM solvent by bubbling Argon for 15 minutes. Oxygen poisons the Ruthenium carbene.

-

Dilution: Prepare a dilute solution (0.005 M) of the substrate in DCM. High dilution favors intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

-

Catalysis: Add Grubbs II catalyst (2–5 mol%).

-

Reflux: Heat to reflux (40°C) for 4–12 hours under an inert atmosphere.

-

Quench: Add a few drops of DMSO or ethyl vinyl ether to quench the active Ruthenium species.

-

Purification: Evaporate solvent and purify directly via column chromatography.

Visualizing the Synthetic Pipeline

The following diagram illustrates the divergence from the core o-(allyloxy)anisole starting material into two distinct bioactive scaffold classes.

Figure 2: Divergent synthetic workflows starting from o-(allyloxy)anisole to access Benzofurans and Chromenes.

References

- Claisen Rearrangement Mechanism & Conditions

-

Benzofuran Synthesis via Iodocyclization

-

Ruthenium-Catalyzed RCM Applications

-

Natural Product Applications (7-Methoxybenzofurans)

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. scite.ai [scite.ai]

- 4. researchgate.net [researchgate.net]

- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 6. Benzofuran synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

High-Precision GC-MS Characterization of o-(Allyloxy)anisole: Mitigating Thermal Artifacts via Optimized Injection Parameters

Application Note: AN-GCMS-OA-001

Executive Summary

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the structural elucidation and quantitation of o-(Allyloxy)anisole (CAS: 4125-43-3), also known as Guaiacol allyl ether.

The Critical Challenge: While standard GC-MS protocols utilize injector temperatures of 250°C+, o-(Allyloxy)anisole is susceptible to the Claisen Rearrangement at temperatures exceeding 180–200°C. This thermal instability causes the analyte to rearrange into o-allylguaiacol isomers inside the injection port, leading to false-positive impurity identification and inaccurate purity assays.

The Solution: This guide introduces a "Cold Splitless" or "Cool On-Column" injection technique combined with specific mass spectral filtering to differentiate the target ether from its rearrangement isomers.

Chemical Context & The Thermal Risk

To ensure data integrity, the analyst must understand the specific reactivity of the analyte during the volatilization phase.

The Molecule

-

Molecular Formula:

[4] -

Molecular Weight: 164.20 g/mol [4]

-

Structure: An anisole ring with an allyloxy group at the ortho position.[4]

The Claisen Rearrangement Artifact

At elevated temperatures (typically

-

Analyte: o-(Allyloxy)anisole (Ether)

Elutes earlier, distinct MS frag. -

Artifact: 6-Allyl-2-methoxyphenol (Phenol)

Elutes later (H-bonding), distinct MS frag.

If the GC inlet is too hot, you are measuring the kinetics of the rearrangement, not the composition of your sample.

Experimental Protocol

Reagents and Standards

-

Reference Standard: o-(Allyloxy)anisole (>98% purity).

-

Internal Standard (IS): 1,4-Dimethoxybenzene or Naphthalene-d8 (chemically inert, similar boiling point).

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Note: Avoid alcohols to prevent transesterification in the inlet.

GC-MS Conditions (Agilent 7890B/5977B or equivalent)

| Parameter | Standard Method (RISKY) | Optimized Method (RECOMMENDED) | Rationale |

| Inlet Mode | Split/Splitless | Pulsed Splitless or Cool On-Column | Maximizes sensitivity; minimizes thermal stress. |

| Inlet Temp | 250°C | 160°C - 180°C | CRITICAL: Kept below Claisen activation energy threshold. |

| Column | HP-5MS UI (30m x 0.25mm, 0.25µm) | HP-5MS UI (or DB-5MS) | Low bleed, excellent separation of isomers. |

| Carrier Gas | Helium @ 1.0 mL/min | Helium @ 1.2 mL/min | Constant flow. |

| Oven Program | 60°C (1 min) | 50°C (1 min) | Slow ramp in elution zone separates ether from potential phenol rearrangement products. |

| Transfer Line | 280°C | 250°C | Prevent post-column rearrangement. |

| Ion Source | EI, 230°C, 70 eV | EI, 230°C, 70 eV | Standard ionization.[5] |

| MS Mode | Scan (40-400 amu) | SIM/Scan | SIM for quantitation; Scan for impurity profiling. |

Sample Preparation

-

Stock Solution: Dissolve 10 mg o-(Allyloxy)anisole in 10 mL DCM (1000 ppm).

-

Working Standard: Dilute Stock to 50 ppm. Add IS to final concentration of 20 ppm.

-

Vial: Use deactivated glass inserts to prevent surface-catalyzed rearrangement.

Analytical Workflow & Logic (Visualized)

The following diagram illustrates the decision logic required to validate that the detected signal is the true analyte and not a thermal artifact.

Caption: Analytical workflow highlighting the thermal risk of Claisen rearrangement in the GC inlet and the necessity of temperature control.

Results & Interpretation

Chromatographic Separation

Even if some rearrangement occurs, the two species can be resolved chromatographically on a 5% phenyl column.

-

Target (o-Allyloxyanisole): Elutes Earlier . Lower boiling point due to lack of Hydrogen Bonding.

-

Artifact (o-Allylphenol): Elutes Later . Higher boiling point due to phenolic -OH group.

Mass Spectral Identification (EI Spectrum)

Both compounds have a molecular ion of m/z 164 , but their fragmentation pathways differ significantly.

| Ion (m/z) | o-(Allyloxy)anisole (Target) | o-Allylphenol (Artifact) | Mechanistic Origin |

| 164 ( | Present (Medium) | Present (Strong) | Molecular Ion ( |

| 149 | Low | High | Loss of Methyl (typical for anisole/phenol derivs) |

| 131-135 | Low | Medium | Complex rearrangements |

| 123 | Base Peak (100%) | Low (<10%) | Loss of Allyl Radical ( |

| 121 | Medium | Medium | Loss of Propyl/Rearrangement |

| 109 | Medium | Low | Loss of Allyl + Methyl |

| 91 | High | High | Tropylium ion (aromatic backbone) |

| 77 | High | High | Phenyl cation |

Diagnostic Rule: If the peak at m/z 164 has a base peak of 123 , it is the Ether. If the base peak is 149 or 131 (and 123 is weak), it is the Phenol (Rearrangement product).

Fragmentation Pathway Diagram

Caption: Distinct fragmentation pathways allowing differentiation between the target ether (m/z 123) and the rearrangement isomer.

Method Validation (ICH Q2(R1) Guidelines)

To ensure the method is suitable for regulatory submission or rigorous R&D, perform the following validation steps [1]:

-

Specificity: Inject a mixture of o-(Allyloxy)anisole and o-allylphenol (synthesized or forced degradation). Demonstrate baseline resolution (

). -

Linearity: Prepare 5 concentration levels (e.g., 10, 25, 50, 100, 200 ppm). Acceptance:

.[6] -

Accuracy (Recovery): Spike the analyte into the sample matrix at 80%, 100%, and 120% levels. Acceptance: 90-110% recovery.

-

Robustness (Inlet Temp):

-

Inject standard at Inlet = 160°C.

-

Inject standard at Inlet = 260°C.

-

Pass Criteria: The peak area of o-(Allyloxy)anisole at 260°C should not decrease by >5% compared to 160°C, and no new peak (phenol) should appear. If it fails, the method requires the lower temperature limit.

-

References

-

ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]

-

NIST Mass Spectrometry Data Center. "Mass Spectrum of 1-Allyloxy-2-methoxybenzene." NIST Chemistry WebBook, SRD 69. [Link]

-

Organic Reactions. "The Claisen Rearrangement." Organic Reactions, Wiley, 2011. [Link]

-

PubChem. "1-Allyloxy-4-methoxybenzene (Isomer Analog Data)." National Library of Medicine. [Link]

Sources

- 1. 1-ALLYLOXY-2-METHOXY-BENZENE | 4125-43-3 [chemicalbook.com]

- 2. 1-ALLYLOXY-2-METHOXY-BENZENE(4125-43-3) IR Spectrum [chemicalbook.com]

- 3. clearsynth.com [clearsynth.com]

- 4. 1-Allyloxy-4-methoxybenzene | C10H12O2 | CID 288670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Retention index thresholds for compound matching in GC-MS metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Derivatization of Guaiacol Allyl Ether for Medicinal Chemistry and Prodrug Synthesis

Executive Summary

Guaiacol allyl ether (1-allyloxy-2-methoxybenzene) is a highly versatile synthetic scaffold in modern medicinal chemistry. While biologically inert in its ether form, it serves as the direct precursor to o-eugenol (2-allyl-6-methoxyphenol) via thermal Claisen rearrangement[1]. The resulting phenolic and allylic moieties offer orthogonal sites for derivatization, enabling the synthesis of complex active pharmaceutical ingredients (APIs). This application note details the mechanistic rationale, target mapping, and validated protocols for utilizing the guaiacol allyl ether scaffold to synthesize gastrointestinal (GI)-sparing Non-Steroidal Anti-Inflammatory Drug (NSAID) prodrugs[2] and novel antimicrobial agents[3].

Mechanistic Rationale: The Guaiacol Allyl Ether Scaffold

The Claisen Rearrangement as a Synthetic Gateway

The direct functionalization of guaiacol allyl ether is limited by the stability of the ether linkage. To unlock its potential, researchers employ a thermal [3,3]-sigmatropic rearrangement (Claisen rearrangement). Heating the ether to ~200°C induces a concerted, pericyclic migration of the allyl group to the ortho-position of the aromatic ring, liberating the phenolic hydroxyl group[1].

Causality in Design: This transformation is critical because it exposes a reactive nucleophilic center (the phenol) while preserving the terminal alkene. The newly formed o-eugenol retains the potent antioxidant and reactive-oxygen-species (ROS) scavenging capabilities characteristic of allyl guaiacol derivatives[4], making it an ideal candidate for synergistic prodrug conjugation.

Pharmacological Synergy: The Chimera Prodrug Concept

Conventional NSAIDs (e.g., Naproxen, Ibuprofen) cause severe gastrointestinal toxicity due to direct mucosal irritation by their free carboxylic acid groups and systemic COX-1 inhibition[2]. By conjugating an NSAID to the phenolic hydroxyl of o-eugenol via an ester linkage, a "chimera prodrug" (such as MAS-1696) is formed[5].

Causality in Design:

-

Masking: The esterification masks the acidic moiety of the NSAID, preventing direct protonation of the gastric mucosa.

-

Enzymatic Cleavage: Upon systemic absorption, endogenous esterases hydrolyze the bond, releasing the active NSAID and the allyl guaiacol moiety.

-

ROS Scavenging: The liberated allyl guaiacol acts as a localized antioxidant, neutralizing the ROS generated by the NSAID's disruption of the gastric mucosal barrier, thereby preventing ulcerogenesis[2].

Target Mapping & Quantitative Data

The table below summarizes the primary derivatization strategies for the guaiacol allyl ether scaffold and their corresponding pharmacological metrics.

| Derivative Scaffold | Conjugation Strategy | Primary Medicinal Target | Yield (%) | Pharmacological Advantage |

| o-Eugenol (6-Allylguaiacol) | Thermal Claisen Rearrangement[1] | Antioxidant / Antimicrobial | 85-92% | Exposes phenolic -OH for downstream synthesis while retaining radical-scavenging ability. |

| NSAID-Allyl Guaiacol Chimeras | Steglich Esterification (Phenol + COOH)[2] | Cyclooxygenase (COX-2) | 78-84% | Masks acidic moiety to prevent GI irritation; provides localized ROS scavenging. |

| Triazole-o-Eugenol Conjugates | Click Chemistry (Azide-Alkyne)[1] | M. tuberculosis / Leishmania[3] | 65-75% | Enhances lipophilicity and target binding affinity; overcomes microbial resistance. |

| Epoxidized Allyl Guaiacol | Olefin Oxidation (mCPBA) | Reactive Intermediates | >90% | Creates an electrophilic epoxide ring for nucleophilic attack by target proteins. |

Experimental Protocols (Self-Validating Systems)

As an application scientist, ensuring reproducibility requires protocols that build in their own validation checkpoints. The following methodologies emphasize the why behind each chemical step.

Protocol A: Thermal [3,3]-Sigmatropic Rearrangement to o-Eugenol

Objective: Convert Guaiacol Allyl Ether to 2-allyl-6-methoxyphenol.

-